2-Amino-3-iodo-6-methoxybenzonitrile
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Overview
Description
2-Amino-3-iodo-6-methoxybenzonitrile is an organic compound with the molecular formula C8H7IN2O It is characterized by the presence of an amino group, an iodine atom, a methoxy group, and a nitrile group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-iodo-6-methoxybenzonitrile typically involves the iodination of 2-Amino-6-methoxybenzonitrile. One common method is the Sandmeyer reaction, where the amino group is diazotized and then replaced with an iodine atom using potassium iodide and copper(I) iodide as catalysts. The reaction conditions usually involve low temperatures and acidic environments to facilitate the diazotization process.
Industrial Production Methods
Industrial production of this compound may involve large-scale Sandmeyer reactions or other iodination techniques that ensure high yield and purity. The process is optimized to minimize by-products and maximize the efficiency of the reaction.
Chemical Reactions Analysis
Types of Reactions
2-Amino-3-iodo-6-methoxybenzonitrile undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form amines.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or thiols in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Coupling Reactions: Palladium catalysts and boronic acids under mild conditions.
Major Products Formed
Substitution Products: Depending on the nucleophile, products like azides, thiols, or other substituted benzonitriles.
Oxidation Products: Quinones or other oxidized derivatives.
Reduction Products: Amines or other reduced derivatives.
Coupling Products: Biaryl compounds with various functional groups.
Scientific Research Applications
2-Amino-3-iodo-6-methoxybenzonitrile is used in various scientific research applications, including:
Chemistry: As a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions.
Biology: As a precursor for the synthesis of biologically active compounds, including potential pharmaceuticals.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of compounds with anticancer or antimicrobial properties.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Amino-3-iodo-6-methoxybenzonitrile depends on its application. In organic synthesis, it acts as a versatile intermediate that can undergo various transformations. In biological systems, its mechanism of action may involve interaction with specific enzymes or receptors, leading to the modulation of biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
2-Amino-3-bromo-6-methoxybenzonitrile: Similar structure but with a bromine atom instead of iodine.
2-Amino-3-chloro-6-methoxybenzonitrile: Similar structure but with a chlorine atom instead of iodine.
2-Amino-3-fluoro-6-methoxybenzonitrile: Similar structure but with a fluorine atom instead of iodine.
Uniqueness
2-Amino-3-iodo-6-methoxybenzonitrile is unique due to the presence of the iodine atom, which imparts distinct reactivity and properties compared to its halogenated analogs. The iodine atom’s larger size and higher polarizability make it more reactive in substitution and coupling reactions, providing unique opportunities for chemical transformations.
Properties
IUPAC Name |
2-amino-3-iodo-6-methoxybenzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7IN2O/c1-12-7-3-2-6(9)8(11)5(7)4-10/h2-3H,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFBGSVPXYGRWLX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)I)N)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7IN2O |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.06 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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